1,3-Di(9H-fluoren-2-yl)propan-1-one

Description

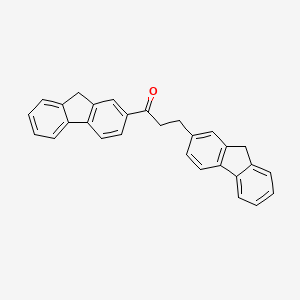

Structure

2D Structure

3D Structure

Properties

CAS No. |

91187-75-6 |

|---|---|

Molecular Formula |

C29H22O |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

1,3-bis(9H-fluoren-2-yl)propan-1-one |

InChI |

InChI=1S/C29H22O/c30-29(22-11-13-28-24(18-22)17-21-6-2-4-8-26(21)28)14-10-19-9-12-27-23(15-19)16-20-5-1-3-7-25(20)27/h1-9,11-13,15,18H,10,14,16-17H2 |

InChI Key |

OUQATYKBWKMWOW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)CCC(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1,3 Di 9h Fluoren 2 Yl Propan 1 One

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

The molecular weight and fragmentation pattern, which would confirm the elemental composition and structural features of 1,3-Di(9H-fluoren-2-yl)propan-1-one, have not been reported.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

A data table of characteristic absorption bands, particularly for the ketone (C=O) and aromatic C-H functional groups of this compound, is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Information on the absorption maxima (λmax) and molar absorptivity (ε), which would describe the electronic transitions and the extent of conjugation in this compound, could not be found.

Further research and publication of the synthesis and characterization of this compound are required to provide the detailed scientific analysis requested.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Packing

In the absence of experimental data for this specific compound, a general understanding can be inferred from similar structures. For instance, studies on related fluorenyl derivatives often reveal a nearly planar fluorene (B118485) system. The crystal packing in such compounds is typically stabilized by weak intermolecular interactions. However, without specific XRD data for this compound, any discussion on its specific solid-state conformation and packing remains speculative.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C31H22O |

| Formula Weight | 422.50 g/mol |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

| Absorption Coefficient (mm⁻¹) | Data Not Available |

| F(000) | Data Not Available |

Note: This table is for illustrative purposes only, as experimental data is not available.

Advanced Optical Spectroscopies for Photophysical Characterization

The photophysical properties of this compound, which are critical for understanding its potential in optical and electronic applications, have not been extensively reported. The following sections outline the types of spectroscopic studies that would be necessary to characterize this compound fully.

Fluorescence Emission and Excitation Spectroscopy

Specific fluorescence emission and excitation spectra for this compound are not available in published literature. These measurements are fundamental for determining the wavelengths at which the molecule absorbs and emits light. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would also be a key parameter to ascertain. For many fluorene derivatives, these properties are highly dependent on the solvent environment, a phenomenon known as solvatochromism.

Time-Resolved Fluorescence Lifetime Measurements

There is no published data on the time-resolved fluorescence lifetime of this compound. This technique measures the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. The fluorescence lifetime is a crucial parameter for applications in areas such as fluorescence sensing, imaging, and optoelectronics. The decay kinetics can reveal the presence of different excited state species or deactivation pathways.

Two-Photon Absorption (2PA) Properties and Non-linear Optics

Information regarding the two-photon absorption (2PA) properties of this compound is not publicly available. 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons, which can lead to applications in 3D microfabrication, optical data storage, and bioimaging. The key parameter for 2PA is the two-photon absorption cross-section (δ₂ₚₐ), which quantifies the probability of a 2PA event. Fluorene-based compounds are often investigated for their 2PA properties due to their extended π-conjugated systems.

Table 2: Summary of Unreported Photophysical Data

| Property | Data |

| Excitation Maximum (λₑₓ) | Data Not Available |

| Emission Maximum (λₑₘ) | Data Not Available |

| Fluorescence Quantum Yield (Φբ) | Data Not Available |

| Fluorescence Lifetime (τ) | Data Not Available |

| Two-Photon Absorption Cross-Section (δ₂ₚₐ) | Data Not Available |

Computational and Theoretical Studies of 1,3 Di 9h Fluoren 2 Yl Propan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern quantum chemistry, enabling the calculation of a molecule's electronic structure to predict its geometry, stability, and various properties. DFT methods, such as those employing the B3LYP functional, are widely used for optimizing molecular structures and calculating molecular properties of fluorene-based systems. acs.orgnih.gov For 1,3-Di(9H-fluoren-2-yl)propan-1-one, DFT would be used to determine the most stable three-dimensional arrangement of its atoms and to analyze its fundamental electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's electronic properties and chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. nih.gov A smaller gap generally implies higher reactivity and easier electronic transitions. nih.gov

Table 1: Calculated HOMO-LUMO Energy Gaps of Related Fluorene (B118485) Compounds This table presents data for structurally related compounds to illustrate the typical energy gap range for fluorene-based molecules.

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Fluorenone | CAM-B3LYP | -7.99 | -1.53 | 6.46 nih.gov |

This is an interactive table. Users can sort columns by clicking on the headers.

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would predictably show a region of high negative potential (red) around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would likely be located around the hydrogen atoms of the aromatic fluorene rings. Computational analyses of similar fluorenone derivatives confirm that charge distribution is key to understanding orbital stability and reactivity. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules. nih.gov It is widely used to simulate UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. acs.orgacs.org

For this compound, TD-DFT calculations would likely reveal that its primary electronic transitions in the UV-Vis region are of a π–π* character, localized on the extensive conjugated system of the fluorene rings. bohrium.com The substitution pattern and the presence of the propanone linker would influence the precise energy of these transitions. Studies on other fluorene derivatives show that extending π-conjugation leads to a bathochromic (red) shift in the absorption maximum. acs.org TD-DFT can also be used to study fluorescence energies and radiative lifetimes, providing a complete picture of the molecule's photophysical behavior. bohrium.com

Table 2: Calculated Maximum Absorption Wavelengths (λmax) for Fluorene-Based Dyes This table showcases TD-DFT results for related compounds, demonstrating how molecular structure affects optical properties.

| Compound | Computational Method | Calculated λmax (nm) |

|---|---|---|

| trans-bis(9H-fluoren-2-yl)diazene | B3LYP/6-31+G(d,p) | 423.53 acs.org |

| cis-bis(9H-fluoren-2-yl)diazene | B3LYP/6-31+G(d,p) | 359.45 acs.org |

| Fluorenone | CAM-B3LYP | 348.00 nih.gov |

This is an interactive table. Users can sort columns by clicking on the headers.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.comanl.gov By solving Newton's equations of motion, MD simulations provide detailed information on conformational changes, molecular flexibility, and interactions with the environment, such as a solvent. uiuc.edu

While specific MD simulations for this compound are not documented, this technique could be applied to explore several key aspects of its behavior. An MD simulation could reveal the conformational flexibility of the three-carbon propane (B168953) linker that connects the two bulky fluorenyl groups. This would allow researchers to understand the range of possible spatial arrangements of the fluorenyl units relative to each other and how these conformations fluctuate in solution. Such simulations are crucial for understanding how molecular shape influences properties like solubility and the ability to form ordered structures in the solid state. Coarse-grained MD simulations, in particular, are effective for modeling the assembly of large systems containing aromatic polymers. nih.gov

Quantum Chemical Analyses of Reaction Mechanisms and Reactivity Pathways

Quantum chemical methods are essential for elucidating reaction mechanisms and predicting the reactivity of molecules. mdpi.compku.edu.cn By calculating the energies of reactants, products, and transition states, a complete potential energy surface for a reaction can be mapped. Furthermore, reactivity descriptors derived from DFT, such as Fukui functions, can predict the most likely sites for chemical attack. nih.gov

The reactivity of this compound can be analyzed using these methods. For instance, the ketone group can undergo nucleophilic addition, and the energetics of this process could be modeled. The aromatic fluorenyl rings are susceptible to electrophilic substitution. Studies on fluorene have shown that the condensed Fukui function can successfully predict the regioselectivity of nitration, with the C2 and C3 positions being among the most reactive. nih.gov For this compound, the propanone substituent at the C2 position would influence the electron density and thus the reactivity of the other positions on that fluorenyl ring.

Structure-Property Relationship Modeling through Chemoinformatics Approaches

Chemoinformatics employs computational and informational techniques to solve problems in chemistry. A key area is the development of Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. These models correlate calculated molecular descriptors (representing electronic, steric, or other properties) with observed physical properties or biological activities.

Large databases of computationally derived properties for thousands of PAHs now exist, which are suitable for machine learning applications. chemrxiv.orgbiorxiv.org For this compound, a set of molecular descriptors could be calculated using quantum chemical methods. These descriptors could then be fed into pre-existing QSPR/QSAR models for PAHs to predict properties such as toxicity, environmental persistence, or suitability for materials science applications. This in silico approach allows for rapid screening and property prediction, guiding experimental efforts. biorxiv.org

Chemical Transformations and Derivatization of 1,3 Di 9h Fluoren 2 Yl Propan 1 One

Reactivity of the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon and adjacent alpha-protons, is a primary site for chemical reactions.

The carbonyl carbon of 1,3-di(9H-fluoren-2-yl)propan-1-one is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide variety of nucleophiles. This fundamental reaction, known as nucleophilic addition, results in the transformation of the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center.

Common nucleophilic addition reactions applicable to this ketone include:

Reduction: The carbonyl group can be reduced to a secondary alcohol, forming 1,3-di(9H-fluoren-2-yl)propan-1-ol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as the nucleophile, attacking the carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the alcohol.

Grignard and Organolithium Reactions: The addition of organometallic reagents, like Grignard reagents (R-MgX) or organolithium compounds (R-Li), introduces a new carbon-carbon bond. This reaction is a powerful tool for extending the carbon framework of the molecule, leading to the formation of tertiary alcohols.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to the carbonyl group results in the formation of a cyanohydrin. This reaction is significant as the nitrile group of the cyanohydrin can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), replacing the carbonyl oxygen with a carbon-carbon double bond.

The reversibility of nucleophilic addition depends on the basicity of the incoming nucleophile. Strong nucleophiles, such as hydride ions and organometallic reagents, lead to irreversible additions. In contrast, reactions with weaker, more stable nucleophiles can be reversible.

The carbon atoms adjacent to the carbonyl group are termed alpha-carbons, and the hydrogens attached to them are known as alpha-protons. These protons are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate.

The formation of an enol or enolate intermediate is a key aspect of the reactivity of this compound. In the presence of an acid or a base, the ketone can exist in equilibrium with its enol tautomer. This process, known as keto-enol tautomerism, is crucial for several reactions.

Alpha-Halogenation: In the presence of an acid and a halogen (Cl₂, Br₂, or I₂), the ketone can undergo halogenation at the alpha-position. The reaction proceeds through the enol form, which acts as a nucleophile and attacks the electrophilic halogen. This reaction can be used to introduce a halogen atom, which can then serve as a leaving group in subsequent substitution or elimination reactions.

Alkylation: The enolate, generated by treating the ketone with a strong base, can act as a nucleophile in an Sₙ2 reaction with an alkyl halide. This results in the formation of a new carbon-carbon bond at the alpha-position.

Aldol (B89426) Addition and Condensation: The enolate of this compound can react with another carbonyl compound (including another molecule of itself) in an aldol addition reaction. The resulting β-hydroxy ketone can then undergo dehydration (elimination of water) to form an α,β-unsaturated ketone, in a process known as aldol condensation.

The presence of two different alpha-carbons in this compound (one flanked by the fluorenyl group and the other part of the ethyl bridge) means that regioselectivity can be a consideration in these reactions.

A summary of potential reactions at the ketone moiety is presented below:

| Reaction Type | Reagents | Product Type |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgX | Tertiary Alcohol |

| Cyanohydrin Formation | HCN/NaCN | Cyanohydrin |

| Wittig Reaction | Ph₃P=CR₂ | Alkene |

| Alpha-Halogenation | Br₂, H⁺ | α-Halo Ketone |

| Alpha-Alkylation | 1. Base (e.g., LDA) 2. R-X | α-Alkyl Ketone |

Functionalization and Modification at the Fluorene (B118485) Cores

The two fluorene units within this compound offer multiple sites for functionalization, primarily through reactions on the aromatic rings. These modifications are essential for fine-tuning the electronic and physical properties of the molecule.

Electrophilic Aromatic Substitutions

The fluorene ring system is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic compounds. scholaris.ca In this reaction, an electrophile attacks the electron-rich benzene (B151609) rings of the fluorene core, replacing a hydrogen atom. The position of substitution on the fluorene ring is directed by the existing substituents. The fluorene moiety itself typically directs incoming electrophiles to the C2 and C7 positions, which are the most electron-rich. However, the presence of the propanone bridge at the C2 position of each fluorene will influence the regioselectivity of further substitutions.

Common electrophilic aromatic substitution reactions that can be applied to the fluorene cores include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring is achieved by using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of amino groups via reduction.

Halogenation: Halogens such as bromine and chlorine can be introduced onto the fluorene rings using a Lewis acid catalyst. For instance, bromination can be accomplished using bromine (Br₂) and a catalyst like iron(III) bromide (FeBr₃). Iodination can be carried out with iodine and an oxidizing agent such as periodic acid. tandfonline.com These halogenated derivatives are valuable intermediates for cross-coupling reactions.

Friedel-Crafts Alkylation and Acylation: These reactions involve the introduction of alkyl or acyl groups, respectively. Friedel-Crafts acylation, in particular, is a useful method for attaching another ketone functionality to the fluorene skeleton.

The reactivity of the fluorene rings in this compound towards electrophilic attack is influenced by both the inherent properties of the fluorene nucleus and the electronic effects of the propanone substituent.

Palladium-Catalyzed Cross-Coupling Reactions at Fluorene Positions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. iitk.ac.inrsc.org For these reactions to be applied to the fluorene cores of this compound, the fluorene units must first be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine) or a triflate. These functionalized fluorene derivatives can then participate in a variety of cross-coupling reactions.

Key palladium-catalyzed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. iitk.ac.inresearchgate.net It is widely used to form biaryl linkages and is a cornerstone in the synthesis of conjugated polymers and complex organic molecules. For example, a brominated derivative of this compound could be coupled with an arylboronic acid to attach a new aryl group to the fluorene core.

Heck-Mizoroki Coupling: This reaction couples an organohalide with an alkene to form a substituted alkene. It provides a means to introduce vinyl groups onto the fluorene framework.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is particularly useful for synthesizing conjugated systems containing alkyne units.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling an organohalide with an amine. This allows for the introduction of various amino functionalities onto the fluorene rings, which can have a significant impact on the electronic properties of the molecule.

Stille Coupling: This reaction couples an organohalide with an organotin compound. It is another effective method for creating new carbon-carbon bonds.

The general scheme for these reactions involves the oxidative addition of the fluorenyl halide to a palladium(0) catalyst, followed by transmetalation with the coupling partner and reductive elimination to yield the final product and regenerate the catalyst.

Table of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organohalide + Organoboron | C-C | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand |

| Heck-Mizoroki | Organohalide + Alkene | C-C (alkene) | Pd(OAc)₂ + Ligand |

| Sonogashira | Organohalide + Alkyne | C-C (alkyne) | Pd(PPh₃)₄, CuI |

| Buchwald-Hartwig | Organohalide + Amine | C-N | Pd(dba)₂ + Ligand |

| Stille | Organohalide + Organotin | C-C | Pd(PPh₃)₄ |

Formation of Polymeric and Oligomeric Architectures

The bifunctional nature of this compound and its derivatives makes it a suitable building block, or monomer, for the synthesis of polymers and oligomers. The fluorene unit is a common component in conjugated polymers due to its rigid, planar structure and favorable electronic properties. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

To be used in polymerization, the this compound monomer must typically be functionalized at two reactive sites, for example, by di-bromination of the fluorene cores at the C7 and C7' positions. This di-functionalized monomer can then undergo polymerization through various cross-coupling reactions.

Common polymerization methods for creating fluorene-based polymers include:

Suzuki Polymerization: This is one of the most widely used methods for synthesizing polyfluorenes and other conjugated polymers. It involves the polycondensation of a di-boronic acid or ester monomer with a di-halide monomer. For instance, the di-boronic ester of a fluorene derivative can be polymerized with a di-brominated aromatic comonomer to build up the polymer chain. Mechanochemical Suzuki polymerization in a ball mill has also been reported as a solvent-free method for synthesizing polyfluorenes.

Yamamoto Coupling: This method involves the nickel(0)-mediated reductive coupling of di-halide monomers. It is an effective way to create symmetrical couplings and is often used for the synthesis of homopolymers.

Other Cross-Coupling Polymerizations: Heck and Sonogashira reactions can also be adapted for polymerization by using di-functionalized monomers.

The ketone group in the this compound monomer unit can be retained in the final polymer, or it can be chemically modified before or after polymerization. This ketone functionality can influence the polymer's properties, such as its solubility, morphology, and electronic characteristics. For example, the presence of the ketone can introduce a degree of polarity and potentially create sites for intermolecular interactions.

The synthesis of well-defined oligomers with a specific number of repeating units is also possible. This can be achieved by controlling the stoichiometry of the monomers or by using end-capping reagents to terminate the polymerization process at a desired chain length. These oligomers are valuable as model compounds for studying the properties of the corresponding polymers.

The properties of the resulting polymers and oligomers, such as their molecular weight, solubility, and optoelectronic characteristics, can be tailored by:

The choice of comonomers in copolymerization.

The nature of the side chains attached to the fluorene units (often at the C9 position).

The specific polymerization method and conditions used.

Condensation Polymerization Techniques

While specific studies on the condensation polymerization of this compound are not extensively documented, the principles of polycondensation reactions involving aromatic ketones and fluorene derivatives provide a strong basis for predicting its behavior. gdckulgam.edu.inmelscience.comyoutube.com Condensation polymerization typically involves the reaction between two monomers, resulting in the formation of a larger structural unit and the elimination of a small molecule such as water or methanol. youtube.com

Given the structure of this compound, several polymerization strategies can be envisioned. The presence of the ketone group, along with the acidic protons on the C9 position of the fluorene rings, allows for various reactions. For instance, polymers can be synthesized through palladium-catalyzed couplings, a common method for preparing polyfluorene derivatives. 20.210.105

Table 1: Potential Condensation Polymerization Reactions

| Polymerization Type | Co-monomer/Reagent | Resulting Polymer Linkage | Potential Polymer Properties |

| Aldol Condensation | Self-condensation or with a dialdehyde | Poly(fluorenyl-phenylene) with conjugated backbone | High thermal stability, electroactive, photoactive |

| Suzuki Coupling | A diboronic acid | Poly(fluorenyl-aryl) | Tunable electronic and optical properties |

| Knoevenagel Condensation | An activated dinitrile | Poly(fluorenyl-vinylene) | Enhanced conjugation, potential for nonlinear optical materials |

These polymerization reactions would lead to the formation of high-molecular-weight polymers incorporating the fluorene moiety into the main chain. The resulting materials are expected to exhibit high thermal stability and interesting photophysical properties, characteristic of polyfluorene-based polymers. wikipedia.orgresearchgate.net The specific properties could be fine-tuned by the choice of co-monomer and the polymerization conditions.

Supramolecular Assembly and Self-Organization

The fluorene unit is well-known for its tendency to participate in supramolecular assembly through non-covalent interactions, such as π-π stacking and hydrogen bonding. researchgate.nettue.nltue.nl The planar nature of the fluorene rings facilitates their stacking, leading to the formation of ordered aggregates. researchgate.net In this compound, the presence of the ketone group can introduce additional hydrogen bonding capabilities, further directing the self-organization process.

The self-assembly of such molecules can lead to the formation of various nanostructures, including nanofibers, vesicles, and gels. The final morphology and properties of these supramolecular structures are highly dependent on factors such as solvent, temperature, and the specific chemical functionalities present in the molecule. nih.govmdpi.com

Table 2: Factors Influencing Supramolecular Assembly

| Factor | Influence on Assembly | Resulting Architectures |

| Solvent Polarity | Affects the strength of solvophobic and solvophilic interactions. | Can induce the formation of micelles, vesicles, or larger aggregates. |

| Temperature | Influences the kinetic and thermodynamic control of the assembly process. | Can lead to different polymorphic forms or degrees of order. |

| Concentration | Determines the extent of intermolecular interactions. | Can shift the equilibrium between monomeric and aggregated states. |

| Hydrogen Bonding | The ketone group can act as a hydrogen bond acceptor, directing the assembly. | Can lead to the formation of well-defined one-, two-, or three-dimensional networks. nih.gov |

| π-π Stacking | The fluorene moieties provide large surfaces for aromatic stacking. | Contributes to the stability and electronic properties of the assembled structures. researchgate.net |

The interplay of these factors allows for the precise control over the supramolecular organization, which is crucial for the development of functional materials for applications in organic electronics and sensor technology. tue.nl

Heterocyclic Ring Formations and Annulations Involving the Compound

The 1,3-dicarbonyl-like motif within this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. organic-chemistry.org These reactions typically proceed through condensation with a binucleophilic reagent, followed by cyclization and dehydration.

Pyrazoles: The reaction of 1,3-diketones with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. organic-chemistry.orgorganic-chemistry.orgyoutube.comresearchgate.net In the case of this compound, condensation with hydrazine would lead to the formation of a di-fluorenyl substituted pyrazole. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and elimination of a water molecule. youtube.com

Pyrimidines: Similarly, pyrimidine (B1678525) rings can be constructed by the condensation of 1,3-dicarbonyl compounds with amidines or urea. organic-chemistry.orgchemtube3d.comyoutube.comyoutube.com The reaction of this compound with an amidine would yield a pyrimidine ring bearing two fluorenyl substituents and another substituent determined by the R-group of the amidine.

Isoxazoles: The synthesis of isoxazoles can be achieved through the reaction of 1,3-diketones with hydroxylamine. organic-chemistry.orgnih.govyoutube.comrasayanjournal.co.inresearchgate.net This reaction provides a straightforward route to 3,5-disubstituted isoxazoles, where the substituents are the two fluorenyl groups from the starting diketone. The reaction mechanism involves the formation of an oxime intermediate, which then undergoes cyclization. youtube.com

Chromones: While the previous examples involve the formation of five- or six-membered rings with two heteroatoms, the fluoren-2-yl ketone moiety can also participate in the synthesis of fused heterocyclic systems like chromones. The synthesis of chromones often involves the intramolecular cyclization of ortho-hydroxyaryl ketones. organic-chemistry.orgijrpc.comresearchgate.net Although this compound itself is not a direct precursor, related fluoren-2-yl ketones could be modified to incorporate a hydroxyl group at the appropriate position on an adjacent aromatic ring, enabling subsequent cyclization to form a fluorenyl-substituted chromone.

Table 3: Heterocyclic Synthesis from this compound Analogues

| Heterocycle | Reagent | Key Intermediate |

| Pyrazole | Hydrazine (H₂NNH₂) | Hydrazone |

| Pyrimidine | Amidine (R-C(NH)NH₂) | Imine/Enamine |

| Isoxazole | Hydroxylamine (NH₂OH) | Oxime |

| Chromone | (Requires modification of precursor) | o-Hydroxyaryl enaminone |

The synthesis of these diverse heterocyclic systems highlights the utility of this compound as a versatile platform for generating complex molecular architectures with potential applications in medicinal chemistry and materials science.

Applications in Advanced Materials Science and Organic Electronics

Role as Building Blocks for Conjugated Polymers and Copolymers

The bifunctional nature of 1,3-Di(9H-fluoren-2-yl)propan-1-one, possessing two reactive fluorene (B118485) units, positions it as an excellent monomer for the synthesis of conjugated polymers and copolymers. The fluorene unit is a cornerstone in the design of polymers for optoelectronic devices due to its high hole mobility and thermal stability. nih.govmdpi.com Copolymers incorporating fluorene are widely used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.commsstate.edu

The synthesis of polymers from fluorene-based monomers is often achieved through cross-coupling reactions like Suzuki or Stille coupling, which can link the monomer units into a long polymer chain. google.comresearchgate.net In such a polymer, the this compound monomer would introduce several key features:

The Fluorene Backbone: Provides the core π-conjugated system necessary for charge transport.

The Propan-1-one Linker: The flexible, non-conjugated propane (B168953) linker would interrupt the conjugation along the polymer backbone. This can be strategically used to fine-tune the electronic properties, improve solubility in organic solvents, and enhance the morphological stability of the polymer films by preventing excessive aggregation. researchgate.net

The Ketone Group: As an electron-withdrawing group, the ketone can modify the polymer's electronic characteristics, potentially lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level. This is a common strategy in creating donor-acceptor (D-A) type copolymers, which are crucial for applications in solar cells and some types of OLEDs. mdpi.com

Polymers derived from this monomer could be designed as D-A copolymers where the fluorene units act as the donor and the ketone-containing segment, or another co-monomer, acts as the acceptor. mdpi.com This architecture is fundamental to controlling charge separation and transport in organic electronic devices.

Integration into Covalent Organic Frameworks (COFs) and Related Nanostructures

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tuneable functionalities. The selection of molecular building blocks is critical to defining the geometry, porosity, and electronic properties of the resulting COF. Fluorene-based molecules are attractive candidates for COF synthesis due to their rigid and planar structure, which can facilitate the formation of well-ordered, π-stacked architectures. acs.orgnih.gov

Researchers have successfully designed and synthesized a fluorene-based two-dimensional COF, designated FL-COF-1, which demonstrated high thermal stability and a significant Brunauer-Emmett-Teller (BET) surface area exceeding 1300 m²/g. acs.orgnih.gov The incorporation of fluorene units was aimed at enhancing the π-π interactions within the crystalline backbone. acs.org this compound, with its two distinct fluorene ends, could serve as a linear or angled linker in the synthesis of new COFs. The specific geometry of the monomer would dictate the resulting framework's topology. The open porous channels of such fluorene-based COFs can be doped with guest molecules, like iodine, to significantly improve charge carrier mobility. acs.orgnih.gov The ability to functionalize COFs, for instance with carboxyl groups, can also create adsorbents for specific applications like environmental remediation. nih.gov

Utilization in Organic Light-Emitting Diodes (OLEDs) and Displays

Fluorene-based materials are workhorses in the field of OLEDs, prized for their high photoluminescence quantum yields and excellent charge transport properties. mdpi.comxynu.edu.cn The compound this compound possesses structural elements that make it a candidate for investigation as a host or emissive material in OLEDs.

Specifically, molecules that combine donor and acceptor (D-A) fragments are of great interest as bipolar host materials for phosphorescent OLEDs (PhOLEDs). In a notable study, host materials designed with a spiro[fluorene-9,9′-phenanthren-10′-one] unit as the acceptor and carbazole (B46965) units as the donor achieved outstanding performance in yellow OLEDs, with external quantum efficiencies (EQE) exceeding 27%. rsc.org The fluorene-ketone structure in these materials provides a suitable energy gap and facilitates balanced charge injection and transport. rsc.org

By analogy, this compound contains electron-donating fluorene units and an electron-accepting ketone group. This intrinsic D-A character could make it a suitable candidate for a bipolar host material, which is essential for achieving high efficiency in PhOLEDs by confining the recombination of charge carriers within the emissive layer.

Table 1: Performance of an OLED Device Using a Fluorene-Ketone-Based Host Material Data based on the MS-OC host material from a representative study. rsc.org

| Parameter | Value |

|---|---|

| Peak External Quantum Efficiency (EQE) | 27.1% |

| Maximum Luminance Efficiency | 80.0 cd A⁻¹ |

| Maximum Power Efficiency | 113.0 lm W⁻¹ |

| Turn-on Voltage | 2.1 V |

| Maximum Luminance | 142,464 cd m⁻² |

Development of Photovoltaic Devices and Solar Cells

The unique electronic properties of fluorene derivatives have led to their extensive use in various components of organic and perovskite solar cells.

In perovskite solar cells (PSCs), the hole transporting material is a critical component that extracts positive charges (holes) from the light-absorbing perovskite layer and transports them to the electrode. nih.govwhiterose.ac.uk An ideal HTM should have a high hole mobility and a Highest Occupied Molecular Orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite. whiterose.ac.uk

Fluorene-based compounds are excellent candidates for HTMs. They can be engineered to have high thermal stability and suitable HOMO levels for efficient hole extraction. nih.gov For instance, a series of HTMs based on 2,7-diamino-9,9-dimethylfluorene demonstrated high hole mobilities, in one case reaching 4.65 × 10⁻⁴ cm² V⁻¹ s⁻¹, which is significantly higher than that of many standard HTMs. nih.gov The large, conjugated system provided by the two fluorene units in this compound makes it a structurally relevant candidate for exploration as a novel HTM. The design of such molecules often involves creating a robust, film-forming material with tailored energy levels, a role for which fluorene derivatives are well-suited. nih.govwhiterose.ac.uk

Table 2: Properties of Representative Fluorene-Based Hole Transporting Materials Data based on a study of DDF and 2M-DDF compounds. nih.gov

| Compound | HOMO Energy (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| DDF | -5.22 | 2.35 × 10⁻⁴ |

| 2M-DDF | -5.19 | 4.65 × 10⁻⁴ |

In organic photovoltaics (OPVs), the active layer is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. Conjugated polymers made from fluorene derivatives are frequently used as the electron donor component. mdpi.comresearchgate.net For example, the copolymer PFDTBT, which alternates fluorene units with di-2-thienyl-2,1,3-benzothiadiazole units, is a well-studied material for the active layer of OPVs. mdpi.com

If this compound were used as a monomer to create a new polymer, that polymer could be explored as an active layer material. Furthermore, non-fullerene acceptors (NFAs) are a major focus of current OPV research. Molecules with a three-dimensional structure and a large π-conjugated core, such as those built around a spirobifluorene core, have been shown to be high-performance NFAs. researchgate.net The di-fluorenyl structure of the target compound provides a framework that, with further chemical modification, could be adapted for use as either a donor polymer or a small molecule NFA in the active layer of OPVs.

Thermoelectric Materials Development

Thermoelectric materials can convert waste heat into useful electrical energy, a property of immense interest for sustainable energy solutions. While traditionally dominated by inorganic semiconductors, organic materials like COFs are emerging as promising candidates for flexible thermoelectric devices. acs.orgnih.gov

A key breakthrough in this area was the development of a fluorene-based covalent organic framework (FL-COF-1) that exhibited significant thermoelectric properties after being doped with iodine. acs.orgnih.gov The compressed, doped COF pellet showed an exceptionally high Seebeck coefficient of 2450 μV K⁻¹ and a power factor of 0.063 μW m⁻¹ K⁻². acs.orgnih.gov This performance was attributed to the ordered π-stacking of the fluorene units within the framework, which facilitates charge transport upon doping. acs.org

Given that this compound is a bifunctional fluorene-containing molecule, it represents a viable monomer for constructing new COFs. By polymerizing this linker with appropriate trigonal or tetragonal co-monomers, it would be possible to create novel 2D or 3D frameworks. These new materials could then be investigated for their thermoelectric properties, potentially leading to the development of next-generation organic thermoelectric generators.

Design of Advanced Optical Probes and Sensors for Research Applications

Fluorene and its derivatives are renowned for their distinctive photophysical properties, including high photoluminescence quantum yields, sharp blue emission, and excellent thermal and chemical stability. These characteristics make them ideal candidates for the development of advanced optical probes and sensors. The fluorene unit is a well-established building block in the synthesis of fluorescent polymers and small molecules for applications such as organic light-emitting diodes (OLEDs) and chemical sensors.

The compound this compound incorporates two fluorene moieties. This structure is anticipated to exhibit strong fluorescence, a characteristic feature of the fluorene ring system. The presence of the ketone group and the propane linker can influence the molecule's photophysical behavior through intramolecular charge transfer (ICT) or by providing a site for further chemical modification.

Research Findings:

While direct studies on this compound as an optical probe are not extensively documented, research on analogous fluorene-based systems demonstrates their utility. For instance, fluorene-based molecules have been designed to act as chemosensors for detecting specific ions or molecules. The fluorescence of the fluorene unit can be quenched or enhanced upon binding to a target analyte, providing a detectable signal. The design often involves integrating a receptor unit that selectively interacts with the analyte, which in turn modulates the electronic properties of the fluorene fluorophore.

The synthesis of various fluorene derivatives for bioimaging is an active area of research. These molecules can be tailored to target specific cellular components, and their fluorescence allows for high-contrast imaging in biological systems.

Table 1: Illustrative Photophysical Properties of Fluorene-Based Compounds (Note: This table presents typical data for fluorene derivatives to illustrate their potential properties, as specific data for this compound is not readily available.)

| Compound Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Application |

|---|---|---|---|---|

| Simple Fluorene | ~300 | ~315 | > 0.8 | Basic Fluorophore |

| Fluorene Copolymer | 350-400 | 420-480 | 0.5 - 0.9 | OLEDs, Sensors |

Components in Low Dielectric Constant Poly(aryl ether ketone) Systems for Electronics

In the microelectronics industry, there is a persistent demand for insulating materials with low dielectric constants (low-k) to reduce signal delay, prevent crosstalk, and minimize power consumption in integrated circuits. Poly(aryl ether ketone)s (PAEKs) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. mdpi.com However, standard PAEKs often have relatively high dielectric constants.

Research Findings:

The incorporation of the fluorene moiety is a well-established method for creating low-k polymer materials. nih.gov The rigid and bulky nature of the fluorenyl group is highly effective at creating intermolecular space. When a compound like this compound is used as a monomer or an additive in a PAEK system, the two fluorenyl groups would significantly hinder chain packing. This would be expected to lower the material's dielectric constant and dielectric loss.

Research on polyimides and other polymers has shown that the introduction of fluorene-containing monomers can successfully reduce the dielectric constant to values below 3.0, and in some cases, approaching 2.5, while maintaining good thermal properties. nih.gov For example, copolyimides containing 9,9-Bis(4-aminophenyl)fluorene have demonstrated a combination of low permittivity (as low as 2.53), high thermal decomposition temperatures (up to 530 °C), and robust mechanical strength. nih.gov

Similarly, modifying PAEKs by incorporating fluorine atoms or bulky side chains is a proven approach to reduce their dielectric properties. nih.gov The large free volume created by fluorene groups contributes to this effect. Therefore, this compound could serve as a valuable component in the synthesis of novel low-k PAEKs for next-generation electronics.

Table 2: Dielectric Properties of Polymers with and without Fluorene Groups (Note: This table provides a comparative overview based on general findings in the literature to illustrate the expected effect of fluorene incorporation.)

| Polymer System | Dielectric Constant (k) @ 1 MHz | Dielectric Loss (tan δ) @ 1 MHz | Key Structural Feature |

|---|---|---|---|

| Conventional Polyimide | 3.2 - 3.5 | ~0.010 | Standard aromatic backbone |

| Fluorene-containing Polyimide | 2.5 - 2.8 nih.gov | ~0.005 | Bulky fluorene units nih.gov |

| Standard PEEK | ~3.2 | ~0.003 | Semi-crystalline structure |

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

One promising avenue is the use of catalyst-driven C-H activation or cross-coupling reactions. rsc.org These methods can create carbon-carbon bonds with high precision and efficiency, potentially reducing the number of synthetic steps required. For instance, research into aldehyde or ketone-catalyzed C-alkylation of fluorenes with alcohols presents a green and practical method for creating functionalized fluorene (B118485) monomers. researchgate.net Such acceptorless dehydrogenative coupling (ADC) reactions are noted for being atom-economic. researchgate.net Exploring these advanced, transition-metal-catalyzed methodologies could lead to elegant and cost-efficient syntheses from readily available starting materials. researchgate.net

Future work should aim to develop a one-pot synthesis from simpler precursors, minimizing purification steps and solvent usage. The table below outlines a comparison between a hypothetical traditional route and a potential future sustainable route.

Table 1: Comparison of Hypothetical Synthetic Routes for 1,3-Di(9H-fluoren-2-yl)propan-1-one

| Feature | Hypothetical Traditional Route (e.g., Friedel-Crafts) | Potential Future Sustainable Route (e.g., C-H Activation) |

| Starting Materials | Fluorene, Acryloyl Chloride, Lewis Acid | 2-Substituted Fluorene, Propanol derivative |

| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic amount of transition metal (e.g., Pd, Ru) |

| Atom Economy | Low to Moderate | High |

| Byproducts | Significant inorganic and organic waste | Minimal, often water or H₂ |

| Reaction Steps | Multiple steps with intermediate isolation | Potentially fewer steps, possible one-pot reaction |

| Solvents | Often chlorinated solvents | Greener solvents (e.g., alcohols, water) |

Exploration of Novel Material Architectures with Enhanced Performance

The unique structure of this compound makes it an attractive candidate for incorporation into novel material architectures. The two fluorenyl groups provide significant potential for π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The non-coplanar arrangement that the propane (B168953) linker likely enforces between the fluorenyl units could lead to materials with interesting morphological and photophysical properties.

Future research should explore the synthesis of polymers and dendrimers using this compound as a monomer. The ketone group offers a convenient handle for polymerization reactions. These new materials could exhibit enhanced performance in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For example, introducing strong electron-donating groups, such as a fluorenyl indoline (B122111) unit, has been shown to enhance the short-circuit current in dye-sensitized solar cells. acs.org The interplay between the electron-rich fluorene units and the electron-withdrawing ketone could be tuned to optimize material properties. Research on fluorene-containing donor/acceptor polymer systems has shown that the choice of solvent can influence molecular packing and the efficiency of energy transfer processes. researchgate.net

Integration into Hybrid Organic-Inorganic Systems for Multifunctional Materials

A significant emerging trend in materials science is the creation of hybrid organic-inorganic materials, which combine the desirable properties of both material classes. The processability and tunable electronic properties of organic molecules can be merged with the robustness and high charge carrier mobility of inorganic materials.

This compound could be functionalized with anchoring groups, such as phosphonic acids, to enable its grafting onto inorganic surfaces like metal oxides (e.g., TiO₂, ZnO) or perovskites. nih.gov This approach can be used to create self-assembled monolayers (SAMs) that act as efficient electron-transporting layers in photovoltaic devices. nih.gov The development of hybrid systems based on silyl (B83357) methacrylates and other precursors has been explored for creating protective and strengthening coatings. researchgate.net The integration of fluorene-based compounds into such systems could add photoluminescent or conductive properties, leading to multifunctional materials for applications in sensors, smart coatings, or advanced composites.

Advanced Theoretical Modeling for Predictive Material Design and Optimization

Computational modeling is an indispensable tool for accelerating the design and discovery of new materials. youtube.com Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can predict the geometric and electronic properties of molecules like this compound before they are synthesized. nih.govmdpi.com These calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for determining a material's potential in electronic applications. nih.govmdpi.com

A study on fluorenone and fluorenol using DFT showed that the ketone group acts as an electron-withdrawing feature, impacting the HOMO-LUMO gap and charge transport efficiency. nih.gov Similar studies on this compound would be invaluable. Furthermore, machine learning (ML) and quantitative structure-property relationship (QSPR) models are emerging as powerful methods for rapidly screening large virtual libraries of compounds. icisequynhon.comnih.gov By training these models on existing data from fluorene derivatives, researchers can predict the properties of new, unsynthesized molecules, guiding experimental efforts toward the most promising candidates for high-performance organic electronic materials. mdpi.comacs.org

Table 2: Key Properties of Fluorene-Based Materials Predictable by Theoretical Modeling

| Property | Modeling Technique | Significance in Material Design |

| HOMO/LUMO Energies | DFT, ML-QSPR | Determines charge injection/extraction barriers and open-circuit voltage in OPVs. nih.govicisequynhon.com |

| Ionization Potential | DFT | Relates to the stability of the material against oxidation. icisequynhon.com |

| Electron Affinity | DFT | Indicates the ability to accept an electron; important for n-type materials. icisequynhon.com |

| Reorganization Energy | DFT | Affects charge hopping rates; lower values are desirable for high mobility. nih.gov |

| Absorption/Emission Spectra | TD-DFT | Predicts the color and efficiency of OLEDs and the light-harvesting range of OPVs. |

| Bond Dissociation Energy | DFT | A predictor of the chemical and operational stability of the material. nih.gov |

Investigation of Energy Transfer and Charge Transport Mechanisms in Derived Materials

A fundamental understanding of energy and charge transport processes is crucial for optimizing the performance of materials derived from this compound. The fluorene moiety is known to participate in efficient energy transfer, often through the Förster resonance energy transfer (FRET) mechanism. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.